Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride
Description
Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride is a pyridine derivative characterized by a methoxy group at position 2, an amino group at position 5, and a methyl ester at position 3 of the pyridine ring, with a hydrochloride counterion. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological or catalytic studies. Its structural features—amino and methoxy substituents—impart unique electronic and steric properties, influencing reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
methyl 5-amino-2-methoxypyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-12-7-6(8(11)13-2)3-5(9)4-10-7;/h3-4H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBIFQSZPHDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride typically involves the reaction of 5-amino-2-methoxypyridine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride serves as a crucial building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, leading to the formation of more complex molecules.
Synthetic Routes
- Esterification : The compound is synthesized through the reaction of 5-amino-2-methoxypyridine-3-carboxylic acid with methanol in the presence of hydrochloric acid under reflux conditions, ensuring complete esterification.
- Regioselective Reactions : It can undergo regioselective reactions, yielding various substituted pyridine derivatives depending on the nucleophile used .
Biological Applications
In biological research, this compound is investigated for its potential as an enzyme inhibitor and its role in biochemical assays.
Case Study: Enzyme Interaction
A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways, suggesting its potential use in therapeutic applications related to metabolic disorders. The inhibition was quantified using biochemical assays, showing a dose-dependent response .
Industrial Applications
This compound is utilized in the production of agrochemicals and pharmaceuticals. Its effectiveness as a precursor for various chemical syntheses highlights its importance in industrial applications.
Agrochemical Production
The compound is used as an intermediate in the synthesis of herbicides and other agrochemicals, contributing to the development of more effective agricultural products .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in various synthetic pathways |
| Biology | Enzyme inhibitor | Demonstrated potential in metabolic regulation |
| Industry | Agrochemical production | Effective precursor for herbicides |
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyridine Derivatives
Key Structural Differences:
The compound’s closest structural analogs include:
3-Amino-5-methoxypyridin-4-ol•2HCl: Features hydroxyl at position 4 and amino at position 3, differing in substituent positions and functional groups. The hydroxyl group increases polarity but reduces stability under acidic conditions compared to the methyl ester in the target compound .
5-Methoxy-4-methylpyridin-3-amine•HCl: Substitutes position 4 with a methyl group instead of a carboxylate ester.
Pyridoxal Hydrochloride (3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride): Contains aldehyde, hydroxymethyl, and hydroxyl groups. The aldehyde group increases electrophilicity, contrasting with the target’s amino and ester groups, which favor nucleophilic interactions .
Hypothesized Property Comparisons:
Electronic Effects :
- This contrasts with pyridoxal’s aldehyde group, which withdraws electrons, deactivating the ring .
- The methoxy group at position 2 (electron-donating) synergizes with the amino group, further influencing redox properties and stability compared to analogs with methyl or hydroxyl groups .
Solubility and Stability :
- The hydrochloride salt form improves aqueous solubility relative to non-ionic analogs. However, the methyl ester at position 3 may hydrolyze under basic conditions, unlike the stable methyl group in 5-methoxy-4-methylpyridin-3-amine•HCl .
Biological Activity
Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring with methoxy and amino substituents, which contribute to its biological activity.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. It can function as either an inhibitor or an activator depending on the biological context. Notably, it may bind to active sites or allosteric sites on target proteins, influencing their activity and downstream signaling pathways.
Antitumor Activity
Recent studies indicate that derivatives of pyridine compounds exhibit potential antitumor effects. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation in vitro. In one case study involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), certain derivatives demonstrated a growth inhibition with low toxicity towards non-tumorigenic cells .
Table 1: Antitumor Activity of Pyridine Derivatives
| Compound | Cell Line | GI50 (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 13 | Low |
| Compound 2 | MDA-MB-468 | 15 | Low |
| Methyl 5-amino... | Not specified | TBD | TBD |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. It has shown promising results as an inhibitor of ribonucleotide reductase, which is crucial for DNA synthesis. The compound's IC50 values suggest effective inhibition at micromolar concentrations .
Pharmacological Properties
The compound exhibits a range of pharmacological properties, making it suitable for various applications:
- Antimicrobial Activity : Preliminary studies have indicated that related pyridine derivatives possess antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic options for neurodegenerative diseases.
Case Studies
- In Vivo Studies : A study conducted on mice bearing L1210 leukemia demonstrated that certain analogs of methyl pyridine compounds significantly prolonged survival times when administered at specific dosages over consecutive days .
- In Vitro Studies : Various structural modifications of the compound were tested for cytotoxicity against cancer cell lines, revealing that specific substitutions enhance biological activity while minimizing toxicity to healthy cells .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride, and how can yield be optimized?
- Methodology : Begin with pyridine ring functionalization via oxidation (e.g., KMnO4 for converting methyl groups to carboxylic acids) and nucleophilic substitution for methoxy/amino group introduction . Optimize stoichiometry (e.g., 0.44 mol KMnO4 per 0.1 mol substrate) and reaction conditions (90–95°C, pH control during acidification) to maximize yield . Purify using recrystallization or chromatography (e.g., silica gel for polar byproducts) .
- Key Considerations : Monitor reaction progression via TLC and adjust reagent addition rates (e.g., gradual KMnO4 addition over 3 hours to avoid overoxidation) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use to verify substitution patterns (e.g., methoxy singlet at δ 3.85 ppm, pyridine protons at δ 7.4–8.3 ppm) and for carbonyl confirmation . Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) . IR spectroscopy can confirm carboxylate (1700–1750 cm) and amine (3300–3500 cm) groups .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Methodology : Compare solubility in polar solvents (water, methanol) between freebase and hydrochloride salt. Conduct stability studies under varying pH (4–9) and temperature (4–40°C) using HPLC to track degradation products .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in oxidation efficiency between KMnO4 and CrO3 for analogous pyridine derivatives?
- Analysis : KMnO4 is selective for methyl-to-carboxylic acid conversion under aqueous conditions but may overoxidize sensitive groups. CrO3, while faster, can generate side products (e.g., ester intermediates) in non-polar solvents . Validate via controlled experiments with in situ to monitor intermediate formation .
Q. How do electronic effects of the 5-amino and 2-methoxy groups modulate reactivity in nucleophilic substitution reactions?
- Methodology : Perform Hammett analysis using substituents with varying σ values. Compare reaction rates (e.g., with NaH or organolithium reagents) to quantify electron-donating effects of -NH and -OCH on the pyridine ring’s electrophilicity . Use DFT calculations to map charge distribution at reaction sites .
Q. What strategies resolve discrepancies in reported biological activity between Methyl 5-amino-2-methoxypyridine-3-carboxylate and its structural analogs?
- Approach : Conduct comparative SAR studies using analogs (e.g., 5-methoxynicotinic acid, 3-methoxypyridine-2-carboxylic acid) . Test inhibitory activity against viral proteases (e.g., IC assays) and correlate with logP, hydrogen-bonding capacity, and steric parameters .
Q. Can computational docking predict binding modes to viral proteases, and how do these align with empirical inhibition data?
- Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with hydrophobic pockets). Validate predictions via mutagenesis studies (e.g., protease active-site mutants) and kinetic assays (K measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
